molecular formula C13H26O5 B1671683 Glyceryl 5-hydroxydecanoate CAS No. 26446-31-1

Glyceryl 5-hydroxydecanoate

Cat. No.: B1671683
CAS No.: 26446-31-1
M. Wt: 262.34 g/mol
InChI Key: ILJDYMFZBMWGGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 5-hydroxydecanoate is commonly synthesized through the esterification of 5-hydroxydecanoic acid with glycerol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds as follows:

5-hydroxydecanoic acid+glycerolGlyceryl 5-hydroxydecanoate+water\text{5-hydroxydecanoic acid} + \text{glycerol} \rightarrow \text{this compound} + \text{water} 5-hydroxydecanoic acid+glycerol→Glyceryl 5-hydroxydecanoate+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 5-hydroxydecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound into alcohols with different chain lengths.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce shorter-chain alcohols .

Scientific Research Applications

Glyceryl 5-hydroxydecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Glyceryl 5-hydroxydecanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels, which play a crucial role in cellular energy regulation. This inhibition can affect various cellular processes, including apoptosis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Glyceryl monostearate: Another ester of glycerol, commonly used as an emulsifier.

    Glyceryl monolaurate: Known for its antimicrobial properties.

    Glyceryl monooleate: Used in the formulation of pharmaceuticals and cosmetics.

Uniqueness

Glyceryl 5-hydroxydecanoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike other glyceryl esters, it has a hydroxyl group on the decanoic acid chain, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2,3-dihydroxypropyl 5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-2-3-4-6-11(15)7-5-8-13(17)18-10-12(16)9-14/h11-12,14-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDYMFZBMWGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865289
Record name 2,3-Dihydroxypropyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow viscous liquid with a mild fatty odour
Record name Glycerol 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in hot organic solvents, oils, soluble in hot alcohol (in ethanol)
Record name Glycerol 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.045-1.051
Record name Glycerol 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26446-31-1, 89410-67-3
Record name Glyceryl 5-hydroxydecanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 5-hydroxydecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 5-hydroxy-, monoester with 1,2,3-propanetriol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxydecanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1-(5-HYDROXYDECANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6597ID2E8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glyceryl 5-hydroxydecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032297
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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